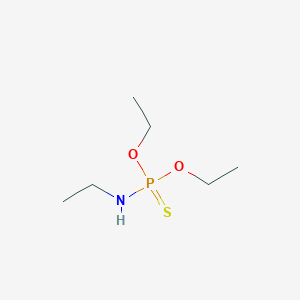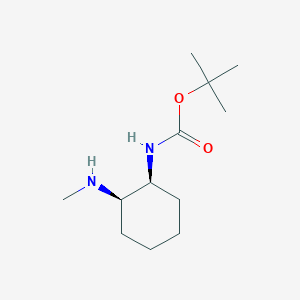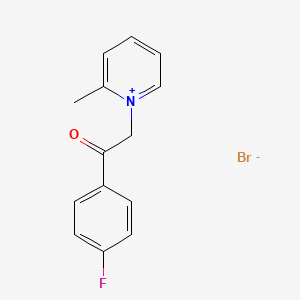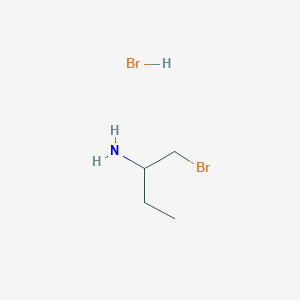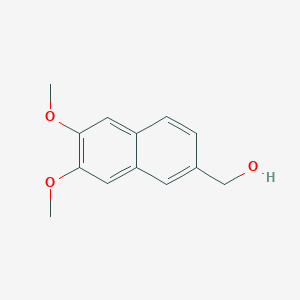
(6,7-Dimethoxynaphthalen-2-yl)methanol
Descripción general
Descripción
“(6,7-Dimethoxynaphthalen-2-yl)methanol” is a chemical compound with the formula C13H14O3 . It has a molecular weight of 218.25 g/mol and an exact mass of 218.094294304 g/mol . The compound is also known by several synonyms, including NSC137207, SCHEMBL5678180, DTXSID30300489, and ZINC1722926 .
Molecular Structure Analysis
The molecular structure of “(6,7-Dimethoxynaphthalen-2-yl)methanol” includes 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 3 rotatable bonds . The compound has a topological polar surface area of 38.7 Ų and a complexity of 219 . The compound is canonicalized .Physical And Chemical Properties Analysis
“(6,7-Dimethoxynaphthalen-2-yl)methanol” is a powder at room temperature . It has a melting point of 111-112°C . The compound has a XLogP3 value of 2.2, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Xanthones and Related Products Synthesis : A study demonstrated the use of ceric ammonium nitrate to synthesize various compounds, including xanthenes and xanthones from related methanone compounds (Johnson et al., 2010).
- Antibacterial Activity : Another research synthesized 5,6-Dimethoxynaphthalene-2-carboxylic acid, derived from similar compounds, and found it to exhibit antibacterial activity against some pathogenic bacteria (Göksu & Uğuz, 2005).
- Anodic Oxidation : A study focused on the anodic oxidation of naphthalene and its derivatives, such as methoxynaphthalene, to create various dimethoxynaphthalene compounds (Bockmair & Fritz, 1976).
Crystallography and Molecular Interactions
- Hydrogen Bonding in Crystal Structures : Research on the crystal structure of compounds similar to (6,7-Dimethoxynaphthalen-2-yl)methanol revealed insights into hydrogen bonding and axial chirality, leading to stripe structures in crystals (Mohri et al., 2015).
Spectroscopic and Computational Studies
- Hydrogen Bonding Dynamics in Solutions : A time-dependent density functional theory study investigated the hydrogen-bonding dynamics of related compounds in methanol solutions, providing insights into the excited-state behavior of these molecules (Dong et al., 2011).
Novel Synthesis Methods
- Benzo[b]Phenanthridine and Chromenone Synthesis : A study presented new methods for synthesizing benzo[b]phenanthridine and chromenone motifs using related naphthylbenzyl compounds (Pradeep et al., 2016).
- Chelation-Controlled Synthesis : Research on chelation-controlled synthesis utilized similar compounds to create specific esters, demonstrating the potential for asymmetric synthesis (Jung et al., 2000)
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
(6,7-dimethoxynaphthalen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-15-12-6-10-4-3-9(8-14)5-11(10)7-13(12)16-2/h3-7,14H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZXZJRJQRDIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300489 | |
| Record name | (6,7-dimethoxynaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dimethoxynaphthalen-2-yl)methanol | |
CAS RN |
37707-79-2 | |
| Record name | NSC137207 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6,7-dimethoxynaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1655433.png)
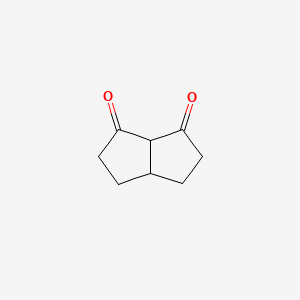

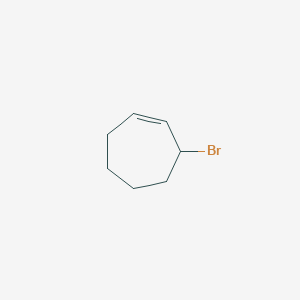
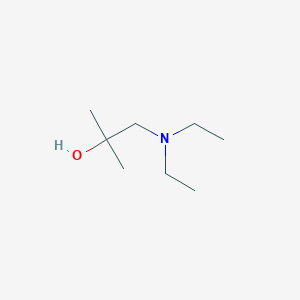

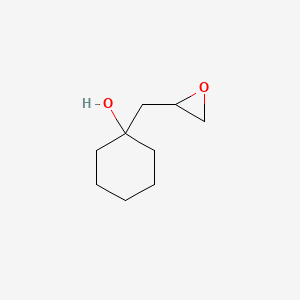

![Benzothiazolium, 3-ethyl-2-[5-[3-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]-1,3-pentadien-1-yl]-, iodide (1:1)](/img/structure/B1655445.png)
